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Cat. No.: B13495116

Get Quote

Executive Summary & Strategic Utility
3-Cyclobutyl-2-formamidopropanoic acid (N-Formyl-Cyclobutylalanine) represents a high-

value "dual-function" chiral building block. It combines a non-proteinogenic hydrophobic side

chain (cyclobutyl) with a reactive N-formyl handle.

Unlike standard Fmoc- or Boc-protected amino acids used solely for peptide coupling, this

molecule is uniquely positioned for two distinct high-impact workflows:

Peptidomimetics (Bioisosterism): The cyclobutyl moiety acts as a conformationally restricted

bioisostere of Leucine, offering increased metabolic stability and a unique steric profile

("pucker" angle ~30°) to probe hydrophobic pockets.

Diversity-Oriented Synthesis (DOS): The N-formyl group serves as the immediate precursor

to isocyanides (isonitriles), enabling Multicomponent Reactions (MCRs) such as the Ugi and

Passerini reactions.
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This guide provides validated protocols for synthesizing, characterizing, and deploying this

building block in drug discovery campaigns.

Molecular Profile
Property Specification

IUPAC Name 3-Cyclobutyl-2-formamidopropanoic acid

Common Name N-Formyl-Cyclobutylalanine

Parent Amino Acid Cyclobutylalanine (Cba)

CAS (Parent) 1201593-65-8 (L-isomer)

Molecular Weight ~171.19 g/mol

Stereochemistry
Available as (S) or (R); (S) mimics natural L-

Leucine

Key IR Signal
Amide I (1660 cm⁻¹); Precursor to Isocyanide

(2140 cm⁻¹)

Solubility
Soluble in MeOH, DMSO, DMF; Sparingly

soluble in water

Structural Logic: The Cyclobutyl Advantage
The cyclobutyl ring is not planar; it exists in a "puckered" conformation.[1] This contrasts with

the rigid planarity of cyclopropyl or the flexible rotation of the isopropyl group in Leucine.

Steric Bulk: Larger than Valine, smaller than Phenylalanine.

Lipophilicity: Enhanced lipophilicity compared to Leucine, improving membrane permeability.

Metabolic Stability: The cycloalkane ring resists oxidative metabolism better than the

branched alkyl chain of Leucine.
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Figure 1: Strategic workflows for N-Formyl-Cyclobutylalanine. The Green node represents the

starting material for this guide.

Protocol I: Synthesis of the Isocyanide (The "Killer
App")
The most powerful application of formamido acids is their conversion to isocyanides

(isonitriles). Isocyanides are rare functionalities that enable Multicomponent Reactions (MCRs).

Objective: Convert 3-Cyclobutyl-2-formamidopropanoic acid methyl ester into methyl 2-

isocyano-3-cyclobutylpropanoate.

Reagents
Substrate: 3-Cyclobutyl-2-formamidopropanoic acid methyl ester (1.0 equiv)

Dehydrating Agent: Phosphoryl chloride (POCl₃) (1.1 equiv)

Base: Triethylamine (Et₃N) (3.0 equiv) or Diisopropylamine

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
Preparation: Dissolve 1.0 mmol of the formamido ester in 5 mL of anhydrous DCM in a

round-bottom flask under Nitrogen/Argon atmosphere.
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Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is

critical to prevent racemization.

Base Addition: Add Et₃N (3.0 mmol) dropwise. Stir for 5 minutes.

Dehydration: Add POCl₃ (1.1 mmol) dropwise over 10 minutes. The solution may turn slightly

yellow.

Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC (the isocyanide is

less polar than the formamide).

Quench: Quench carefully with saturated Na₂CO₃ solution (aqueous) at 0°C.

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and

concentrate.

Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Isocyanides are often volatile

and sensitive to acid; use neutral silica if possible.

Validation Point:

IR Spectroscopy: Look for the characteristic Isocyanide peak at 2140 ± 10 cm⁻¹. This is

diagnostic and must be present.

Safety Warning: POCl₃ is highly toxic and corrosive. Work in a fume hood. Isocyanides have

a foul odor; bleach all glassware before removal from the hood.

Protocol II: The Ugi 4-Component Reaction (U-4CR)
Once the isocyanide is generated (or generated in situ), it can be reacted to form complex

peptidomimetics.

Objective: Synthesize a bis-amide scaffold incorporating the cyclobutyl side chain.

Components
Amine: Benzylamine (1.0 equiv)
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Aldehyde: Benzaldehyde (1.0 equiv)

Carboxylic Acid: Boc-Glycine (1.0 equiv)

Isocyanide: Methyl 2-isocyano-3-cyclobutylpropanoate (1.0 equiv)

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Methodology
Imine Formation: In a vial, mix the Amine and Aldehyde in MeOH (0.5 M concentration). Stir

for 30 minutes at room temperature to pre-form the imine (Schiff base).

Acid Addition: Add the Carboxylic Acid. Stir for 5 minutes.

Isocyanide Addition: Add the Cyclobutyl-Isocyanide prepared in Protocol I.

Incubation: Stir at room temperature for 12–24 hours.

Workup: Evaporate the solvent. The Ugi product often precipitates or crystallizes. If not,

purify via column chromatography.

Why this works: The cyclobutyl group is now locked into the

-position of the new peptide-like backbone, providing a hydrophobic anchor point for receptor
binding.

Protocol III: Deformylation for Standard Peptide
Synthesis
If the goal is to use the molecule in standard Solid Phase Peptide Synthesis (SPPS) as a free

amine, the formyl group must be removed.

Reagents:

HCl in Methanol (1.25 M) or Hydrazine hydrate (if sensitive to acid).

Method (Acidic):
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Dissolve the formamido acid in MeOH.

Add concentrated HCl (approx 10-15 equiv).

Stir at 50°C for 2-4 hours.

Monitor disappearance of starting material by LC-MS.

Evaporate solvent to yield the 3-Cyclobutyl-2-aminopropanoic acid hydrochloride salt.

Note: For SPPS, it is usually more efficient to purchase Fmoc-Cyclobutylalanine directly. The

Formyl derivative is specifically valuable when the Formyl group is the desired end-cap or

reactive handle.

QC & Analytical Standards
To ensure the integrity of the building block before use, verify the following:

Method Acceptance Criteria Notes

1H NMR (DMSO-d6) 8.0-8.2 ppm (s, 1H, CHO)

The formyl proton is distinct

and often appears as a

rotameric pair (cis/trans).

13C NMR
Cyclobutyl CH2 signals:

18-30 ppm

Distinctive puckered ring shifts

compared to linear alkyls.

Chiral HPLC >98% ee

Critical for drug development.

Column: Chiralpak AD-H or

OD-H.

Mass Spec [M+H]+ ~ 172.1
Formyl group adds 28 Da to

the parent amino acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://escholarship.org/content/qt6pr2q1b3/qt6pr2q1b3.pdf
https://www.researchgate.net/figure/Synthesis-of-isocyanides-via-formamide-dehydration-utilizing-the-optimized-reaction-con_tbl3_364355107
https://www.organic-chemistry.org/synthesis/C3N/isonitriles.shtm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclobutyl-L-alanine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclobutyl-L-alanine
https://www.benchchem.com/product/b13495116/docs#application-note-3-cyclobutyl-2-formamidopropanoic-acid-as-a-chiral-building-block
https://www.benchchem.com/product/b13495116/docs#application-note-3-cyclobutyl-2-formamidopropanoic-acid-as-a-chiral-building-block
https://www.benchchem.com/product/b13495116/docs#application-note-3-cyclobutyl-2-formamidopropanoic-acid-as-a-chiral-building-block
https://www.benchchem.com/product/b13495116/docs#application-note-3-cyclobutyl-2-formamidopropanoic-acid-as-a-chiral-building-block
https://www.benchchem.com/product/b13495116?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13495116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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